molecular formula C14H16N2O6 B1671203 2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate CAS No. 55750-63-5

2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate

Cat. No. B1671203
CAS RN: 55750-63-5
M. Wt: 308.29 g/mol
InChI Key: VLARLSIGSPVYHX-UHFFFAOYSA-N
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Patent
US07094418B2

Procedure details

(Z)-4-Oxo-5-aza-2-undecendioic acid, 150.0 g (0.654 moles), acetic anhydride, 68 ml (73.5 g, 0.721 moles), and phenothiazine, 500 mg, were added to a 2 liter three-neck round bottom flask equipped with an overhead stirrer. Triethylamine, 91 ml (0.653 moles), and 600 ml of THF were added and the mixture was heated to reflux while stirring. After a total of 4 hours of reflux, the dark mixture was cooled to <60° C. and poured into a solution of 250 ml of 12 N HCl in 3 liters of water. The mixture was stirred 3 hours at room temperature and then was filtered through a Celite 545 pad to remove solids. The filtrate was extracted with 4×500 ml of chloroform and the combined extracts were dried over sodium sulfate. After adding 15 mg of phenothiazine to prevent polymerization, the solvent was removed under reduced pressure. The 6-maleimidohexanoic acid was recrystallized from hexane/chloroform (2/1) to give typical yields of 76–83 g (55–60%) with a melting point of 81–85° C. Analysis on a NMR spectrometer was consistent with the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])/[CH:3]=[CH:4]\[C:5](O)=[O:6].C(O[C:21](=[O:23])[CH3:22])(=O)C.C1[C:37]2[NH:36]C3C(=CC=CC=3)S[C:28]=2C=CC=1.Cl.[OH2:39]>C1COCC1.C(N(CC)CC)C>[CH2:22]1[C:21](=[O:23])[N:36]([O:16][C:14]([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N:8]2[C:2](=[O:1])[CH:3]=[CH:4][C:5]2=[O:6])=[O:15])[C:37](=[O:39])[CH2:28]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(\C=C/C(=O)O)NCCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After a total of 4 hours of reflux
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the dark mixture was cooled to <60° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred 3 hours at room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
was filtered through a Celite 545 pad
CUSTOM
Type
CUSTOM
Details
to remove solids
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 4×500 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over sodium sulfate
ADDITION
Type
ADDITION
Details
After adding 15 mg of phenothiazine
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The 6-maleimidohexanoic acid was recrystallized from hexane/chloroform (2/1)
CUSTOM
Type
CUSTOM
Details
to give typical
CUSTOM
Type
CUSTOM
Details
yields of 76–83 g (55–60%) with a melting point of 81–85° C

Outcomes

Product
Name
Type
product
Smiles
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.